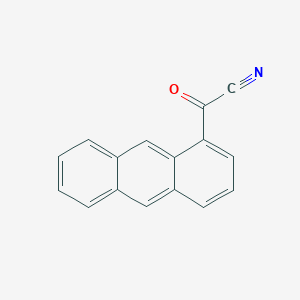

蒽-1-甲酰氰化物

描述

Synthesis Analysis

The synthesis of Anthracene-1-carbonyl cyanide can vary depending on the desired substituents and reaction conditions. Recent advances in anthracene derivative synthesis have explored both direct and indirect methods. These strategies aim to construct anthracene and anthraquinone frameworks, providing access to diverse derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学研究应用

1. 化学反应中的手性模板

蒽衍生物已被用作化学反应中的手性模板。例如,(-)-(R)-9-(1,2-二甲氧基乙基)蒽已成功用于 Diels-Alder/逆 Diels-Alder 序列中,用于制备 α,β-不饱和内酰胺。这些反应以完全的非对映选择性和优异的区域选择性进行,突出了蒽衍生物在立体控制化学合成中的效用(Burgess 等人,2005)。

2. 荧光和紫外衍生化

蒽-9-甲酰氯是一种相关化合物,用作高性能液相色谱分析中检测羟基化合物的衍生化试剂。该应用展示了蒽衍生物在增强各种有机化合物的分析技术中的作用(Bayliss 等人,1988)。

3. 传感和检测应用

蒽衍生物用于设计荧光化学传感器,用于选择性和灵敏地检测水性介质中的氰化物等离子。这些衍生物通过荧光强度的可见增强来指示特定离子的存在,展示了它们在环境和生化传感中的潜力(Viji 等人,2014)。

4. 生物降解研究

在环境科学中,已经对真菌对蒽及其衍生物的生物降解进行了研究。例如,已经发现枯萎镰刀菌物种能够降解蒽,这表明蒽衍生物在理解和增强生物修复过程中的潜在作用(Wu 等人,2010)。

5. 碳纳米形态生产

蒽已被用作碳纳米形态 (CNF) 生产中的前体。已经描述了涉及蒽的两步程序用于石墨和 CNF 的化学合成,展示了蒽衍生物的材料科学应用(Bosch-Navarro 等人,2014)。

作用机制

Target of Action

Anthracene-1-carbonyl cyanide, as an anthraquinone derivative, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, which are involved in the viability of cancer cells .

Mode of Action

The mode of action of anthracene-1-carbonyl cyanide involves the formation of imine derivatives, also known as Schiff bases . This process is acid-catalyzed and reversible, similar to acetal formation . The carbon of the carbonyl group, being electron-poor, acts as an electrophile and is a prime target for attack by an electron-rich nucleophile .

Biochemical Pathways

Anthracene-1-carbonyl cyanide affects various biochemical pathways. Most anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . They are involved in the regulation of key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .

Pharmacokinetics

The pharmacokinetics of anthracene-1-carbonyl cyanide is associated with its pharmacological and toxicological effects . Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .

Result of Action

The result of the action of anthracene-1-carbonyl cyanide is the formation of imine derivatives, also known as Schiff bases . These compounds have a C=N function and are formed by the elimination of water in the reaction . The reaction is reversible and can be hydrolyzed back to the corresponding primary amine under acidic conditions .

Action Environment

The action of anthracene-1-carbonyl cyanide is influenced by environmental factors. For instance, the photoreactions of anthracene derivatives have been widely investigated due to their unique photo-responsive properties . The anthracene group can act as a photoremovable protecting group . The action of UV light can cause anthracene to photodimerize .

属性

IUPAC Name |

anthracene-1-carbonyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO/c17-10-16(18)14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJCYUIDHXVQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

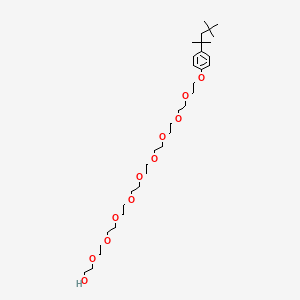

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)